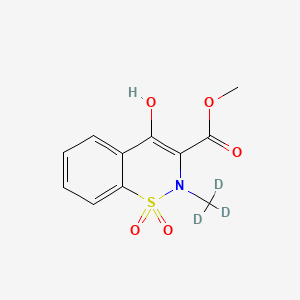

Rebamipide-d4

Übersicht

Beschreibung

Rebamipid-d4 ist eine deuterierte Form von Rebamipid, einem gastroprotektiven Wirkstoff, der hauptsächlich zur Behandlung von Gastritis und zum Schutz der Magenschleimhaut eingesetzt wird. Die Verbindung wird häufig als interner Standard für die Quantifizierung von Rebamipid mittels Gaschromatographie-Massenspektrometrie (GC-MS) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet . Rebamipid selbst ist bekannt für seine Fähigkeit, die Schleimsekretion zu verstärken und Entzündungen zu modulieren, was es wertvoll für die Behandlung von Magengeschwüren und anderen Magen-Darm-Erkrankungen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Rebamipid-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Rebamipid-Molekül. Dies kann durch verschiedene Synthesewege erreicht werden, darunter:

Wasserstoff-Deuterium-Austausch: Diese Methode beinhaltet den Austausch von Wasserstoffatomen im Rebamipid-Molekül mit Deuteriumatomen unter Verwendung deuterierter Lösungsmittel und Katalysatoren.

Deuterierte Reagenzien: Die Synthese kann auch mit deuterierten Reagenzien durchgeführt werden, die während des Reaktionsprozesses Deuteriumatome in das Molekül einführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Rebamipid-d4 beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Umkristallisation, Reinigung und Qualitätskontrolle umfassen, um die Industriestandards zu erfüllen .

Wissenschaftliche Forschungsanwendungen

Rebamipid-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard in der analytischen Chemie zur Quantifizierung von Rebamipid in verschiedenen Proben verwendet.

Biologie: Wird auf seine Auswirkungen auf die Schleimsekretion und die Modulation von Entzündungen in biologischen Systemen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Magen-Darm-Erkrankungen untersucht, einschließlich Magengeschwüren und Gastritis.

Industrie: Wird in der pharmazeutischen Industrie zur Qualitätskontrolle und Standardisierung von Rebamipid-Formulierungen eingesetzt

Wirkmechanismus

Rebamipid-d4 entfaltet seine Wirkungen durch mehrere Mechanismen:

Schleimsekretion: Die Verbindung verstärkt die Sekretion von Schleim, einem schützenden Glykoprotein, in der Magenschleimhaut.

Modulation von Entzündungen: Rebamipid-d4 moduliert Entzündungen durch Hemmung der Produktion von Entzündungszytokinen und reaktiven Sauerstoffspezies.

Zellschutz: Die Verbindung schützt Mageneipithelzellen, indem sie die Integrität der Epithelschranke aufrechterhält und die Zellreparatur fördert

Wirkmechanismus

Rebamipide-d4 is a variant of Rebamipide, a gastroprotective agent used in combination with other similar therapies to treat gastritis and protect the gastric mucosa . This article aims to provide a comprehensive understanding of the mechanism of action of this compound.

Target of Action

Rebamipide primarily targets the gastric mucosa, specifically the cells found in the esophagus and stomach . It also targets oxygen radicals, reducing their number and acting as a mucosal protective agent .

Mode of Action

Rebamipide works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . It increases the synthesis of a chemical messenger called prostaglandins . Prostaglandins are lipid molecules that generally act on tissue injury or infection sites, controlling the inflammatory process and blood flow, thereby aiding in healing .

Biochemical Pathways

Rebamipide exerts a positive effect on the digestive epithelial barrier by reinforcing its integrity in normal and in inflammatory conditions, and by normalizing the macromolecular transport across this barrier, increased by Helicobacter infection . It also has an inhibitory action on gastric cancer growth .

Pharmacokinetics

It is known that rebamipide is rapidly absorbed and quickly converted to its active form . The systemic exposure of Rebamipide is dose-proportional after single and multiple doses .

Result of Action

The primary result of Rebamipide’s action is the protection of the gastric mucosa, which is achieved by enhancing its defense mechanism and reducing the damaging effects of free radicals . It also aids in the healing of gastroduodenal ulcers and the treatment of gastritis .

Action Environment

The action of Rebamipide is influenced by the environment within the gastric system. It is used in combination with other therapies such as proton pump inhibitors to treat gastritis and protect the gastric mucosa . The effectiveness of Rebamipide can be influenced by factors such as the presence of Helicobacter infection .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Rebamipide-d4 interacts with various biomolecules in the body. It is known to stimulate the synthesis of prostaglandin and mucus glycoprotein, and inhibit reactive oxygen species, inflammatory cytokines, chemokines, and neutrophil activation . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exerts a positive effect on the digestive epithelial barrier by reinforcing its integrity in normal and inflammatory conditions, and by normalizing the macromolecular transport across this barrier . It also increases the production of mucin 16 in stratified corneal epithelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It accelerates and improves the quality of ulcer healing and reduces ulcer recurrence rate . It also neutralizes lipid peroxidation, improves blood supply to the mucosa, maintains the epithelial barrier by repairing tight cell junctions, and has an antagonistic effect against the colonization activity of Helicobacter pylori .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include its ability to enhance secretory function and modulate inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to enhance secretory function and modulate inflammation in animal disease models at certain dosages

Metabolic Pathways

Considering its parent compound Rebamipide, it is likely to be involved in pathways related to prostaglandin synthesis and inflammation modulation .

Transport and Distribution

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of rebamipide-d4 involves the incorporation of deuterium atoms into the rebamipide molecule. This can be achieved through various synthetic routes, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in the rebamipide molecule with deuterium atoms using deuterated solvents and catalysts.

Deuterated Reagents: The synthesis can also be carried out using deuterated reagents that introduce deuterium atoms into the molecule during the reaction process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, purification, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rebamipid-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen im Molekül durch andere Gruppen unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Halogene, Alkylierungsmittel und andere Substitutionsreagenzien.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten von Rebamipid-d4 führen, während Reduktion reduzierte Formen der Verbindung erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Rebamipid-d4 kann mit anderen gastroprotektiven Wirkstoffen verglichen werden, wie z. B.:

Cetraxat: Ein weiteres gastroprotektives Medikament zur Behandlung von Magengeschwüren.

Protonenpumpenhemmer: Medikamente wie Omeprazol und Lansoprazol, die die Magensäuresekretion reduzieren.

Schlussfolgerung

Rebamipid-d4 ist eine wertvolle Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung und Medizin. Seine einzigartigen Eigenschaften, darunter seine Fähigkeit, die Schleimsekretion zu verstärken und Entzündungen zu modulieren, machen es zu einem vielversprechenden Kandidaten für die Behandlung von Magen-Darm-Erkrankungen und zu einem nützlichen Werkzeug in der analytischen Chemie.

Eigenschaften

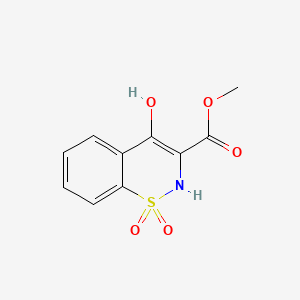

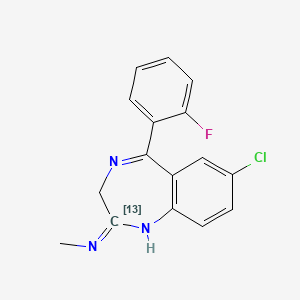

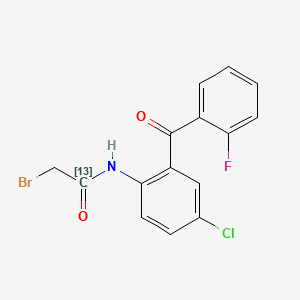

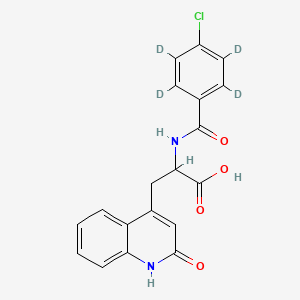

IUPAC Name |

2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Rebamipide-d4 was employed as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS) method for quantifying rebamipide in human plasma []. The use of an isotope-labeled internal standard like this compound is crucial in LC-MS analysis to correct for variations during sample preparation and ionization, thus enhancing the accuracy and precision of the quantification.

A: The LC-MS method utilizing this compound was validated for linearity, precision, and accuracy []. The method demonstrated good linearity (R² > 0.990) within the tested concentration range (1-800 ng/mL). Additionally, both intra- and inter-batch precision, expressed as coefficient of variation (CV%), were below 15%, indicating acceptable reproducibility of the method.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)